Nonanoyl chloride
Overview
Description
Nonanoyl chloride, also known as pelargonyl chloride, is an organic compound with the molecular formula C₉H₁₇ClO. It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of nonanoic acid derivatives .
Mechanism of Action
Target of Action
Nonanoyl chloride, also known as Pelargonoyl chloride or Nonanoic acid chloride , is primarily used for the acylation of amine groups . The primary targets of this compound are the amine groups present in various compounds, such as chitosan .
Mode of Action
This compound interacts with its targets (amine groups) through a process called acylation . In this process, this compound reacts with the amine groups, leading to the formation of an amide bond and the release of hydrochloric acid .
Biochemical Pathways
The acylation of amine groups by this compound can affect various biochemical pathways, depending on the specific compound being acylated . For instance, when this compound is used to acylate chitosan, it can improve the material properties and adsorption capacity of chitosan .
Pharmacokinetics
It’s important to note that this compound is a reactive compound that can react with water , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The acylation of amine groups by this compound can lead to the formation of various products, depending on the specific amine being acylated . For example, this compound has been used in the synthesis of N-nonanoyl piperonylamide, caged vanilloid, N-(4-hydroxy-3-methoxybenzyl)-N-(2-nitrobenzyl)-nonanoylamide, and n-benzylnonanamide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is moisture sensitive , meaning that its reactivity and stability can be affected by the presence of water. Therefore, it is typically handled and stored under inert gas and in well-sealed containers to protect it from moisture .
Biochemical Analysis
Biochemical Properties
Nonanoyl chloride has been used in the synthesis of various compounds, including N-nonanoyl piperonylamide and caged vanilloid
Cellular Effects
It is known that this compound is moisture sensitive and reacts with water , which could potentially influence cell function. The exact impact on cell signaling pathways, gene expression, and cellular metabolism is not currently known.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanoyl chloride can be synthesized through the reaction of nonanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the nonanoic acid is heated with the chlorinating agent to produce this compound and by-products such as sulfur dioxide (SO₂) or carbon monoxide (CO) .
Industrial Production Methods: On an industrial scale, this compound is produced by reacting nonanoic acid with phosgene (COCl₂). This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Nonanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonanoic acid and hydrochloric acid (HCl).
Reduction: this compound can be reduced to nonanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound in the presence of a base to form esters.
Water: Hydrolyzes this compound to nonanoic acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Nonanoic Acid: Formed from hydrolysis.
Scientific Research Applications
Nonanoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the acylation of amine groups in organic synthesis. It is also employed in the synthesis of various nonanoic acid derivatives.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
Comparison with Similar Compounds
Octanoyl Chloride (C₈H₁₅ClO): Similar in structure but with one less carbon atom.
Decanoyl Chloride (C₁₀H₁₉ClO): Similar in structure but with one more carbon atom.
Lauroyl Chloride (C₁₂H₂₃ClO): Similar in structure but with three more carbon atoms.
Uniqueness: Nonanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in the synthesis of nonanoic acid derivatives, which have applications in various fields, including the production of fragrances, flavors, and pharmaceuticals .
Properties
IUPAC Name |
nonanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYXUJLILNTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042215 | |
Record name | Nonanoyl chloride | |
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Molecular Weight |
176.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Nonanoyl chloride | |
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CAS No. |
764-85-2 | |
Record name | Nonanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-85-2 | |
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Record name | Nonanoyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764852 | |
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Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.028 | |
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Record name | NONANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V0DUM0390 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Nonanoyl chloride in material science?
A1: this compound serves as a key reagent in synthesizing modified polymers and materials. One prominent example is its use in modifying chitosan, a biopolymer derived from shellfish. By attaching nonanoyl groups to the chitosan backbone (N-nonanoylation), researchers have demonstrated a significant increase in the material's capacity to adsorb copper ions from solutions. [, ] This modification shows promise for applications in wastewater treatment and heavy metal removal.
Q2: How does the structure of this compound impact its reactivity?
A2: this compound possesses a highly reactive acyl chloride functional group (COCl). This group readily undergoes nucleophilic substitution reactions, making it ideal for attaching the nonanoyl group (CH3(CH2)7CO-) to various substrates. For example, it readily reacts with the hydroxyl groups of betulin to create betulin derivatives. [] Similarly, it can react with phenolic compounds, like 4-phenolsulfonate, to form esters. [, ]
Q3: What challenges are associated with using this compound in synthesis, and how are they addressed?
A3: One challenge is the potential for unwanted side reactions, particularly the acid-induced isomerization of alkenes. This has been observed during the synthesis of (E)- and (Z)-3-hexenyl nonanoate. To circumvent this issue, researchers found that using triethylamine as a co-solvent effectively prevents isomerization by neutralizing the acidic byproducts formed during the reaction. []
Q4: Can this compound be used to create amphiphilic molecules? If so, what applications do these molecules have?
A4: Yes, researchers have successfully utilized this compound to create amphiphilic hyperbranched poly(sulfone-amine)s (HPSA). [] By reacting this compound with the amine groups on the HPSA core, a hydrophobic shell is created around the hydrophilic core. These amphiphilic HPSA molecules demonstrate a remarkable ability to encapsulate water-soluble dyes like Congo red, methyl orange, and rose bengal. This dye-loading capacity, coupled with the reversible nature of dye release, opens exciting possibilities for applications in drug delivery, molecular recognition, and separation technologies.
Q5: Are there any studies investigating the catalytic properties of this compound itself?
A5: While this compound is primarily used as a reagent, studies have explored its behavior in the presence of catalysts. Research indicates that this compound undergoes isomerization when heated with a palladium bromide (PdBr2) catalyst. [] This reaction leads to the formation of branched-chain acyl chlorides, highlighting the potential for this compound to participate in more complex catalytic transformations.
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